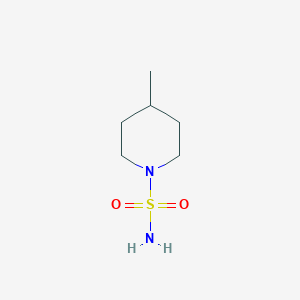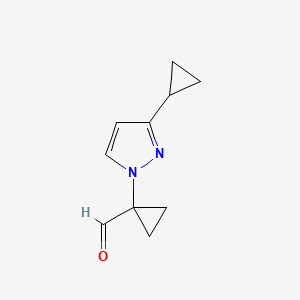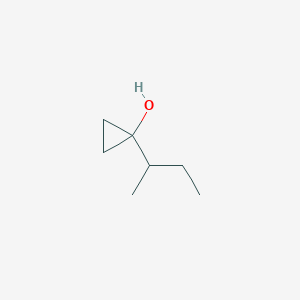
1-(sec-Butyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(sec-Butyl)cyclopropan-1-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of cyclopropanols, which are characterized by a cyclopropane ring bearing a hydroxyl group. This compound is notable for its unique structure, which combines the strained three-membered cyclopropane ring with a secondary butyl group and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple, can be used to cyclopropanate alkenes to form cyclopropane rings . Another method involves the use of diazo compounds, which decompose to form carbenes that react with alkenes to produce cyclopropanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and high yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(sec-Butyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halogenated cyclopropanes.
Aplicaciones Científicas De Investigación
1-(sec-Butyl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor to bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(sec-Butyl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strain can also affect its reactivity, making it a useful intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Cyclopropanol: Similar structure but lacks the secondary butyl group.
1-(tert-Butyl)cyclopropan-1-ol: Contains a tertiary butyl group instead of a secondary butyl group.
Cyclopropylmethanol: Contains a methanol group instead of a secondary butyl group.
Uniqueness: 1-(sec-Butyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, secondary butyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H14O |
|---|---|
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
1-butan-2-ylcyclopropan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-6(2)7(8)4-5-7/h6,8H,3-5H2,1-2H3 |
Clave InChI |
SRDOKRCFLKENLD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



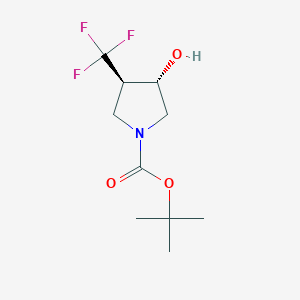

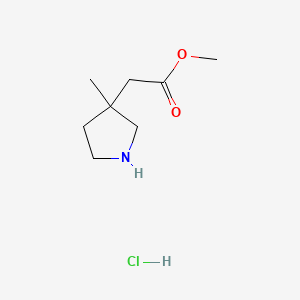
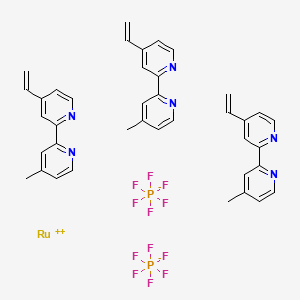
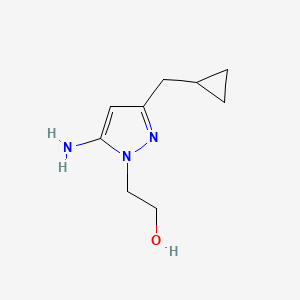
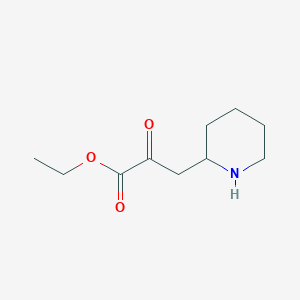

![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)

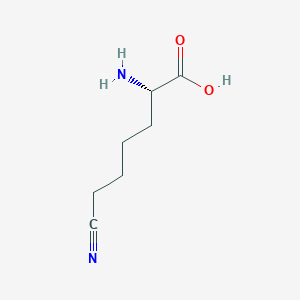
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
